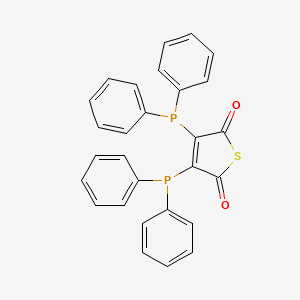
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione is a chemical compound with the molecular formula C₂₈H₂₀O₂P₂S and a molecular weight of 482.47 g/mol This compound features a thiophene ring substituted with two diphenylphosphanyl groups at the 3 and 4 positions and two carbonyl groups at the 2 and 5 positions
准备方法
The synthesis of 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione typically involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . This reaction is known as the Paal–Knorr reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The diphenylphosphanyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
作用机制
The mechanism by which 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione exerts its effects involves its ability to coordinate with metal ions. The diphenylphosphanyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic processes or biological interactions, depending on the metal ion and the specific application.
相似化合物的比较
Similar compounds to 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione include other thiophene derivatives and phosphanyl-substituted compounds. For example:
Thiophene-2,5-dione: Lacks the diphenylphosphanyl groups but shares the thiophene and carbonyl structure.
Diphenylphosphanyl-substituted benzenes: Have similar phosphanyl groups but different core structures.
The uniqueness of this compound lies in its combination of the thiophene ring with diphenylphosphanyl and carbonyl groups, which imparts distinct electronic and coordination properties .
属性
CAS 编号 |
56641-86-2 |
|---|---|
分子式 |
C28H20O2P2S |
分子量 |
482.5 g/mol |
IUPAC 名称 |
3,4-bis(diphenylphosphanyl)thiophene-2,5-dione |
InChI |
InChI=1S/C28H20O2P2S/c29-27-25(31(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(28(30)33-27)32(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI 键 |
LCQSIUPZUIFJPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=O)SC3=O)P(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


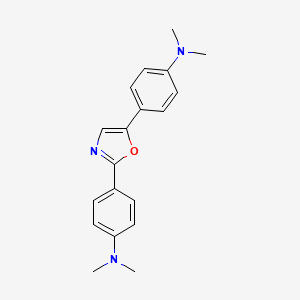
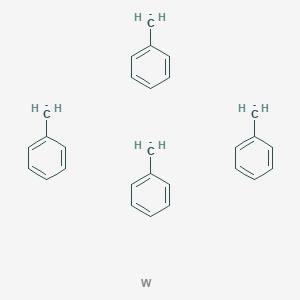
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)


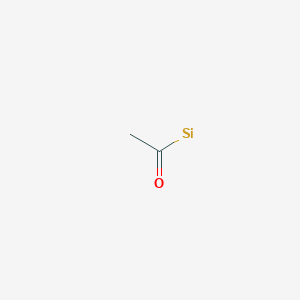
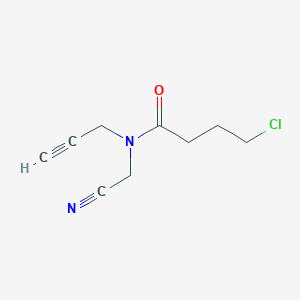
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
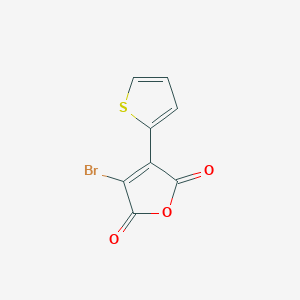
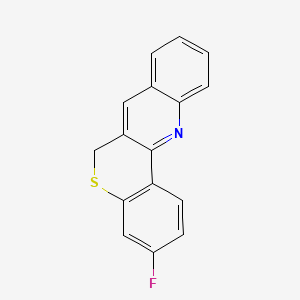
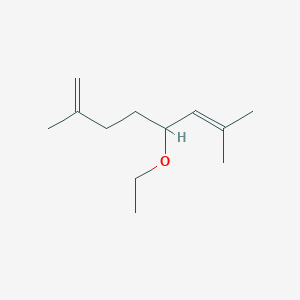
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)


